![molecular formula C19H12N2 B11849390 1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene
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Overview
Description
1,12-diazapentacyclo[118002,1105,10014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
The synthesis of 1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene involves multiple steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, where linear precursors are transformed into the desired pentacyclic structure. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction, where the compound modulates the transmission of signals within cells, or metabolic pathways, where it affects the conversion of substrates into products.
Comparison with Similar Compounds
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene can be compared with other similar compounds, such as:
- 12-oxapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{16,21}]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- 12-thia-4,9-diazapentacyclo[11.8.0.02,11.03,8.014,19]heneicosa-1(13),2(11),3(8),4,6,14,16,18,20-nonaen-10-one
- 2,13-dimethyl (14Z)-11,22-diazapentacyclo[13.7.0.0⁴,¹².0⁵,¹⁰.0¹⁶,²¹]docosa-1,3,5,7,9,12,14,16,18,20-decaene-2,13-dicarboxylate
These compounds share similar pentacyclic structures but differ in the presence of additional functional groups or heteroatoms, which can influence their chemical properties and applications.
Biological Activity
1,12-Diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene is a complex organic compound with significant potential in biological research due to its unique structural properties and diverse biological activities. This article provides an in-depth exploration of its biological activity based on various studies and findings.
Molecular Characteristics
- Molecular Formula : C_{20}H_{22}N_{2}
- Molecular Weight : 306.4 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a pentacyclic structure with nitrogen atoms integrated into its rings which contributes to its unique reactivity and interaction with biological systems.
Anticancer Properties
Research has indicated that compounds similar to 1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit topoisomerase enzymes which are crucial for DNA replication in cancer cells.
- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines including breast and lung cancer cells .
Antimicrobial Activity
1,12-Diazapentacyclo compounds have also been studied for their antimicrobial properties:
- In Vitro Studies : Tests against bacteria such as E.coli and Staphylococcus aureus showed inhibition zones indicating effective antimicrobial activity .
- Potential Applications : These findings suggest the compound could be developed into a therapeutic agent for treating bacterial infections.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects:
- Research Findings : Animal models have shown that compounds with similar structures can reduce oxidative stress and inflammation in neural tissues .
- Implications : This could lead to therapeutic strategies for neurodegenerative diseases like Alzheimer's.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Cytotoxicity against cancer cell lines | |
Antimicrobial | Inhibition of bacterial growth | |
Neuroprotective | Reduction in oxidative stress |
Comparative Analysis of Similar Compounds
Compound Name | Molecular Weight (g/mol) | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
1,12-Diazapentacyclo[11.8...decaene | 306.4 | Yes | Yes |
Ethyl 4-(2-ethoxy-2-oxoethyl)...nonaene | 378.4 | Yes | No |
N-(16-methoxy-4...decane | 320.5 | No | Yes |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,12-diazapentacyclo[...]decaene, and how can experimental design minimize side reactions?
- Methodology : Begin with literature review to identify existing synthetic pathways (e.g., multi-step organic reactions involving cyclization or heteroatom incorporation). Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of trials while assessing interactions between variables . Computational pre-screening of reaction conditions via quantum chemical calculations (e.g., density functional theory) helps predict thermodynamic feasibility and transition states .
- Example Table :
Factor | Levels Tested | Impact on Yield (%) |
---|---|---|
Temperature | 80°C, 100°C, 120°C | 45 → 72 → 68 |
Catalyst (Pd/C) | 0.5 mol%, 1.0 mol% | 58 → 82 |
Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in polycyclic diaza compounds?
- Methodology : Combine ¹H/¹³C NMR with 2D techniques (COSY, HSQC) to assign stereochemistry and confirm ring junctions. For unresolved stereocenters, single-crystal X-ray diffraction is critical. If crystallization fails, employ computational NMR shift prediction (e.g., using DFT-calibrated software) to compare theoretical and experimental spectra .
- Example Table :
Technique | Detection Limit | Key Application |
---|---|---|
X-ray | <1 Å resolution | Absolute configuration |
DFT-NMR | ±1 ppm error | Steric environment validation |
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of 1,12-diazapentacyclo[...]decaene in catalytic systems?
- Methodology : Perform frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites. Use molecular dynamics (MD) simulations to model steric hindrance during ligand-substrate interactions. Validate with kinetic studies (e.g., rate constants under varying electronic conditions) .
- Example Table :
Substituent | HOMO Energy (eV) | Reaction Rate (s⁻¹) |
---|---|---|
-NO₂ | -6.7 | 0.12 |
-OCH₃ | -5.9 | 0.34 |
Q. What strategies address contradictions between computational predictions and experimental data for this compound’s supramolecular assembly?
- Methodology : Reassess force fields in MD simulations for non-covalent interactions (e.g., π-π stacking, hydrogen bonding). Use sensitivity analysis to identify parameters with high uncertainty. Cross-validate with cryo-EM or SAXS for mesoscale structural data .
Q. How can multi-scale modeling (QM/MM/MD) elucidate reaction mechanisms involving 1,12-diazapentacyclo[...]decaene?
- Methodology : Apply quantum mechanics/molecular mechanics (QM/MM) to model bond-breaking/formation at active sites, while MD simulates solvent dynamics. Use reaction path sampling to identify intermediates not detected experimentally .
Q. Data Analysis and Reproducibility
Q. What statistical frameworks improve reproducibility in studies of this compound’s bioactivity?
- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design robust assays. Use Bayesian statistics to quantify uncertainty in dose-response curves and mitigate false positives .
Q. How do heterogeneous reaction conditions (e.g., solvent polarity, pH) affect catalytic cycles involving this compound?
- Methodology : Utilize response surface methodology (RSM) to map nonlinear relationships between variables. For pH-dependent studies, employ potentiometric titrations coupled with UV-Vis spectroscopy to track protonation states .
Q. Theoretical and Applied Research
Q. What role does 1,12-diazapentacyclo[...]decaene play in designing novel materials (e.g., MOFs, catalysts)?
- Methodology : Screen for coordinative unsaturation via XPS or EXAFS. Test catalytic activity in model reactions (e.g., hydrogenation, C–H activation) and compare turnover frequencies (TOFs) against benchmark catalysts .
Q. How can machine learning (ML) accelerate the discovery of derivatives with enhanced photophysical properties?
Properties
Molecular Formula |
C19H12N2 |
---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-3-7-15-13(5-1)9-10-17-18(15)20-19-16-8-4-2-6-14(16)11-12-21(17)19/h1-12H |
InChI Key |
CTCFVROOGYAUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4N3C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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